molecular formula C41H36N2 B14307646 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N',N'-tetraphenyl- CAS No. 114482-25-6

9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N',N'-tetraphenyl-

Cat. No.: B14307646
CAS No.: 114482-25-6
M. Wt: 556.7 g/mol
InChI Key: FTRYPUCZKJRTGU-UHFFFAOYSA-N
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Description

9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- is a complex organic compound that belongs to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with diethyl and tetraphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with an aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the fluorene core are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes.

Scientific Research Applications

9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique structure allows it to efficiently transport charge and emit light. The diethyl and tetraphenyl groups enhance its stability and performance by preventing aggregation and improving solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- lies in its specific substitution pattern, which imparts distinct photophysical properties and enhances its performance in optoelectronic applications. The presence of diethyl and tetraphenyl groups provides better solubility and stability compared to similar compounds.

Properties

CAS No.

114482-25-6

Molecular Formula

C41H36N2

Molecular Weight

556.7 g/mol

IUPAC Name

9,9-diethyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine

InChI

InChI=1S/C41H36N2/c1-3-41(4-2)39-29-35(42(31-17-9-5-10-18-31)32-19-11-6-12-20-32)25-27-37(39)38-28-26-36(30-40(38)41)43(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-30H,3-4H2,1-2H3

InChI Key

FTRYPUCZKJRTGU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CC

Origin of Product

United States

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